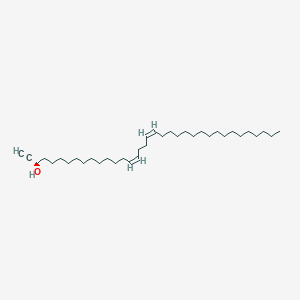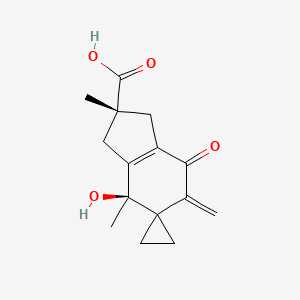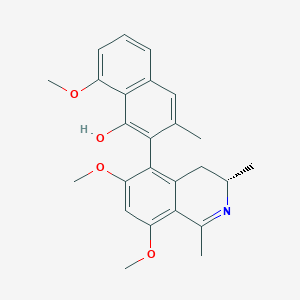
Delphinidin 3-sambubioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delphinidin 3-sambubioside is an anthocyanin, a type of water-soluble pigment found in various fruits, flowers, and leaves. This compound is known for its vibrant blue to purple color and is a derivative of delphinidin, a major anthocyanidin. This compound is recognized for its potent antioxidant properties and its role in various biological activities, including anti-inflammatory and anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of delphinidin 3-O-beta-D-sambubioside typically involves the extraction from natural sources such as berries and flowers. One common method includes high-performance counter-current chromatography (CCC) followed by preparative high-performance liquid chromatography (HPLC). The solvent system used in CCC often comprises butanol, aqueous trifluoroacetic acid, and methanol in specific ratios .
Industrial Production Methods: Industrial production of delphinidin 3-O-beta-D-sambubioside involves large-scale extraction from plant materials, followed by purification using techniques like CCC and HPLC. The process ensures high purity and yield of the compound, making it suitable for various applications in food, pharmaceuticals, and cosmetics .
Chemical Reactions Analysis
Types of Reactions: Delphinidin 3-sambubioside undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Although less common, reduction reactions can modify the anthocyanin structure.
Substitution: This involves the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various acids and bases depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced forms of delphinidin 3-O-beta-D-sambubioside, which can exhibit different biological activities .
Scientific Research Applications
Delphinidin 3-sambubioside has a wide range of scientific research applications:
Chemistry: Used as a natural dye and pH indicator due to its color-changing properties.
Biology: Studied for its antioxidant and anti-inflammatory effects, which can protect cells from oxidative stress and inflammation.
Medicine: Investigated for its potential anti-cancer properties, particularly in inhibiting the growth of cancer cells and inducing apoptosis.
Industry: Utilized in the food industry as a natural colorant and in cosmetics for its skin-protective properties .
Mechanism of Action
The mechanism of action of delphinidin 3-O-beta-D-sambubioside involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the activity of enzymes like cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators.
Anti-cancer Activity: It targets various signaling pathways, including the MAPK pathway and activator protein 1 (AP-1) factor, to inhibit cancer cell proliferation and induce apoptosis
Comparison with Similar Compounds
- Cyanidin 3-O-beta-D-sambubioside
- Pelargonidin 3-O-beta-D-sambubioside
- Malvidin 3-O-beta-D-sambubioside
Comparison: Delphinidin 3-sambubioside is unique due to its specific glycosidic linkage and the presence of multiple hydroxyl groups, which contribute to its potent antioxidant activity. Compared to cyanidin and pelargonidin derivatives, delphinidin derivatives generally exhibit stronger antioxidant and anti-inflammatory properties .
Properties
Molecular Formula |
C26H29O16+ |
|---|---|
Molecular Weight |
597.5 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C26H28O16/c27-6-17-20(35)21(36)24(42-25-22(37)19(34)14(32)7-38-25)26(41-17)40-16-5-10-11(29)3-9(28)4-15(10)39-23(16)8-1-12(30)18(33)13(31)2-8/h1-5,14,17,19-22,24-27,32,34-37H,6-7H2,(H4-,28,29,30,31,33)/p+1/t14-,17-,19+,20-,21+,22-,24-,25+,26-/m1/s1 |
InChI Key |
TWYYVOVDSNRIJM-AFAGGVQESA-O |
SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)CO)O)O)O)O)O |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)CO)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)CO)O)O)O)O)O |
Synonyms |
delphinidin 3-sambubioside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[2-[(3,4-Dimethylphenyl)methyl]-3-[[4-(methanesulfonamido)phenyl]methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate](/img/structure/B1254491.png)


![2,2'-{Propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diylpyridin-1-yl-4-ylidenemethylylidene]}bis(3-methyl-1,3-benzoxazol-3-ium) tetraiodide](/img/structure/B1254496.png)


